molecular formula C16H18N4O2 B2778906 N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine CAS No. 930944-59-5

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine

Cat. No.: B2778906
CAS No.: 930944-59-5
M. Wt: 298.346
InChI Key: ZBUGFDDNHXCOSL-UHFFFAOYSA-N
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Description

N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine ( 930944-59-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C16H18N4O2 and a molecular weight of 298.34 g/mol, serves as a versatile precursor for the synthesis of more complex molecules . Its structural features, including the pyrrolidine ring and the nitro-substituted pyridinamine, make it a valuable scaffold for exploring structure-activity relationships in drug discovery efforts . Suppliers typically offer this compound with a purity of 95% or higher, ensuring consistency for research applications . It is generally supplied as a solid powder and should be stored in a tightly closed container in a cool, dry place to maintain stability . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers can access analytical data, including NMR and HPLC, to verify compound identity and purity .

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-9-17-16(15)18-14-8-10-19(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUGFDDNHXCOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The nitropyridine moiety is then introduced via nitration of the corresponding pyridine derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Common reagents used in the industrial synthesis include benzyl chloride, pyrrolidine, and nitric acid.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmacological Activity

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine has been studied for its potential as a pharmacological agent due to its unique structural features. Research indicates that it may interact selectively with various biological targets, suggesting applications in treating conditions such as:

  • Neurological Disorders : Its dual action on serotonin and noradrenaline reuptake makes it a candidate for treating depression and anxiety disorders .
  • Cancer Therapy : Preliminary studies indicate that compounds similar to this compound may exhibit anti-proliferative effects against certain cancer cell lines, making them potential candidates for further development in oncology .

Synthetic Applications

The compound's versatility in organic synthesis is noteworthy. It can serve as a building block for synthesizing more complex molecules due to its functional groups. The synthesis typically involves several steps that allow for the selective incorporation of other functional groups while maintaining desired stereochemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antidepressant Properties

A study explored the compound's ability to inhibit serotonin and norepinephrine reuptake, demonstrating promising results in preclinical models of depression. This indicates its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound showed significant anti-proliferative activity against human cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy against cancer .

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrrolidine vs. Piperidine Derivatives
  • N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2): Structural Difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Commercial Status: Widely available from multiple suppliers (e.g., SynQuest Laboratories, Matrix Scientific) at prices ranging from $236.82–$617.00/g .
Aromatic Amine Substitutions
  • N-(4-Chlorophenyl)-3-nitropyridin-2-amine (CAS: 61963-79-9):

    • Structural Difference : Substitutes the benzylpyrrolidine group with a 4-chlorophenylamine.
    • Impact : Enhanced electron-withdrawing effects from the chloro group may increase reactivity in nucleophilic substitution reactions .
    • Synthesis : Prepared via nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and 4-chloroaniline .
  • 4-(3,4-Dimethoxyphenyl)-N-(4-methoxybenzyl)-3-nitropyridin-2-amine :

    • Structural Difference : Incorporates methoxy groups on both the pyridine and benzyl moieties.
    • Impact : Methoxy groups improve solubility in polar solvents but may reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (PBS, pH 7.4)
N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine C₁₆H₁₈N₄O₂ 298.34 2.1 Low
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine C₁₇H₂₀N₄O₂ 312.37 2.5 Moderate
N-(4-Chlorophenyl)-3-nitropyridin-2-amine C₁₁H₈ClN₃O₂ 249.66 1.8 Low
4-(3,4-Dimethoxyphenyl)-N-(4-methoxybenzyl)-3-nitropyridin-2-amine C₂₁H₂₁N₃O₅ 395.41 3.0 High

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS: 1418199-15-1) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure consists of a pyrrolidine ring attached to a nitropyridine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₈N₄O₂. The compound features:

  • Pyrrolidine ring: A five-membered saturated ring that may influence its interaction with biological targets.
  • Nitropyridine moiety: Known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing nitropyridine structures often exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against ESKAPE pathogens remains to be fully elucidated.

Anti-proliferative Effects

In vitro studies have shown that this compound exhibits anti-proliferative effects on cancer cell lines. For instance, compounds with similar structures were tested against human cancer cell lines such as A375 and Colo-205 using MTT assays, revealing notable reductions in cell viability . This suggests potential applications in oncology.

The mechanisms underlying the biological activity of this compound are not yet fully characterized. However, it is hypothesized that the nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Further studies are necessary to clarify these mechanisms.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various nitro-containing compounds, including this compound. The results indicated a moderate antibacterial effect against Gram-positive bacteria, suggesting a possible lead for further development .

Study 2: Anti-cancer Activity

In another investigation, the anti-cancer properties of related compounds were assessed. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating that modifications to the benzyl and pyrrolidine components could enhance activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliModerate inhibition
Anti-proliferativeA375 (cancer cell line)Significant cytotoxicity
Anti-proliferativeColo-205 (cancer cell line)Significant cytotoxicity

Q & A

Q. Table 1: Key Hazard Classification (GHS)

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use fume hood; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Safety goggles required

Q. Table 2: Comparative Reactivity of Catalysts in Coupling Reactions

CatalystSolventYield (%)Reference
Pd(OAc)₂/XantphosToluene78
CuI/1,10-PhenanthrolineDMF65

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